molecular formula C13H10ClF3N2 B13944583 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine

4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine

Cat. No.: B13944583
M. Wt: 286.68 g/mol
InChI Key: NVWKKMGBKJIKSS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyrimidine and 4-(trifluoromethyl)benzyl chloride.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-(trifluoromethyl)benzyl chloride reacts with 4-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the methyl group can produce a carboxylated pyrimidine.

Scientific Research Applications

4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrimidines.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-5-(4-fluorobenzyl)pyrimidine
  • 4-Chloro-6-methyl-5-(4-methylbenzyl)pyrimidine
  • 4-Chloro-6-methyl-5-(4-chlorobenzyl)pyrimidine

Uniqueness

4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10ClF3N2

Molecular Weight

286.68 g/mol

IUPAC Name

4-chloro-6-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine

InChI

InChI=1S/C13H10ClF3N2/c1-8-11(12(14)19-7-18-8)6-9-2-4-10(5-3-9)13(15,16)17/h2-5,7H,6H2,1H3

InChI Key

NVWKKMGBKJIKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Cl)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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